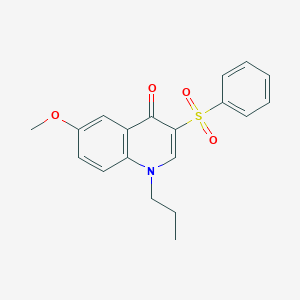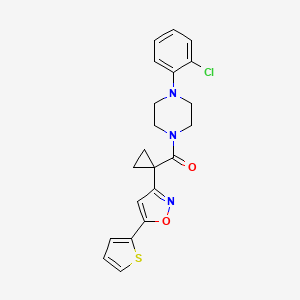
(4-(2-Chlorophenyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(4-(2-Chlorophenyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. The compound features a piperazine ring substituted with a 2-chlorophenyl group and a cyclopropylmethanone moiety that is further substituted with a thiophene-isoxazole ring system. This structure suggests potential biological activity, which is supported by studies on similar compounds.
Synthesis Analysis
The synthesis of related piperazine derivatives, such as the [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates, has been achieved using the reductive amination method with sodium triacetoxyborohydride as a reducing agent . This method appears to be straightforward and convenient, providing a series of compounds characterized by elemental analysis and spectral studies.
Molecular Structure Analysis
While the specific molecular structure of the compound is not detailed in the provided papers, similar compounds have been studied. For instance, the crystal structure of an adduct of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone has been reported, showing significant dihedral angles between the benzene ring and the piperidine rings, which could influence the compound's interaction with biological targets . The presence of intermolecular hydrogen bonds suggests potential for specific binding interactions.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions for the compound . However, the synthesis and structural studies of related compounds imply that the piperazine derivatives can undergo substitution reactions, which are essential for the modification and optimization of biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been explored. For example, the thermal properties of a piperazine derivative with a benzenesulfonyl group were stable in the temperature range of 20-170°C, indicating good thermal stability . The optical properties, such as the HOMO-LUMO energy gap, have also been evaluated, which are important for understanding the electronic behavior and reactivity of the molecule .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound and its derivatives have been synthesized through various chemical methods, aiming to explore their structural and functional properties. For example, a study focused on synthesizing derivatives to investigate their anticancer and antituberculosis activities, using reductive amination methods and characterizing the structures through elemental analysis and spectral studies (Mallikarjuna, Padmashali, & Sandeep, 2014). Another research synthesized and characterized novel compounds aiming to understand their antibacterial activity through various spectroscopic techniques and theoretical calculations (Shahana & Yardily, 2020).
Biological Activities
The synthesized derivatives of this compound have shown significant biological activities, including anticancer, antituberculosis, and antimicrobial effects. Some derivatives exhibited in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity against standard strains of M. tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014). Other studies have demonstrated the antimicrobial activities of synthesized derivatives, showing good or moderate activities against various microorganisms (Bektaş et al., 2007).
Antagonist and Agonist Activities
Research has also explored the molecular interaction of derivatives of this compound with specific receptors, such as the CB1 cannabinoid receptor, indicating potential for pharmaceutical applications (Shim et al., 2002). These studies contribute to the understanding of the compound's mechanism of action and its potential therapeutic benefits.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with dopamine receptors . These receptors play a crucial role in the nervous system, regulating mood, motivation, and reward.
Mode of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . This interaction can lead to changes in the receptor’s function, potentially altering cellular processes.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a range of biochemical pathways and their downstream effects.
Pharmacokinetics
Similar compounds have been noted for their solubility , which can impact bioavailability.
Result of Action
The wide range of biological activities associated with similar compounds suggests that the compound could have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[1-(5-thiophen-2-yl-1,2-oxazol-3-yl)cyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c22-15-4-1-2-5-16(15)24-9-11-25(12-10-24)20(26)21(7-8-21)19-14-17(27-23-19)18-6-3-13-28-18/h1-6,13-14H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQZGHKKUAXEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC=CS3)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Chlorophenyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2520098.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2520099.png)
![6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2520101.png)
![N-(4-ethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2520102.png)
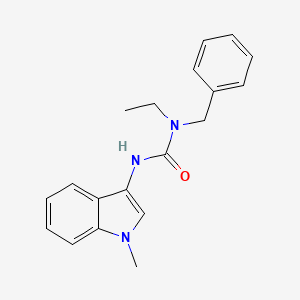
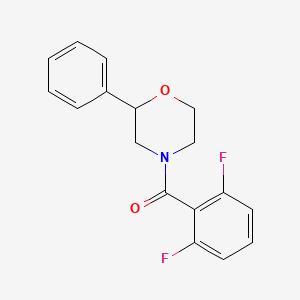
![3-(3-methylthiophen-2-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2520106.png)
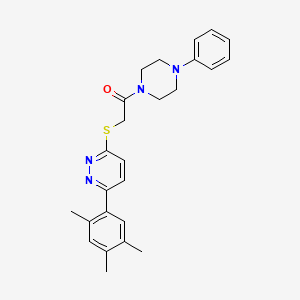
![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2520109.png)
![2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2520110.png)
![3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2520113.png)
